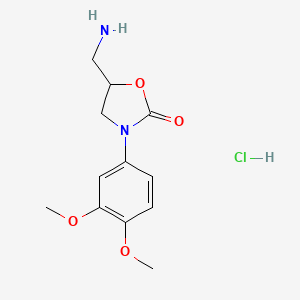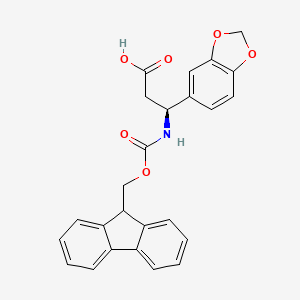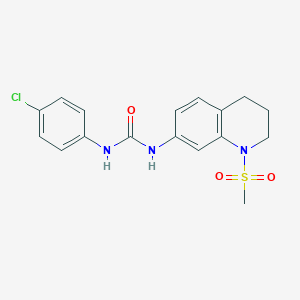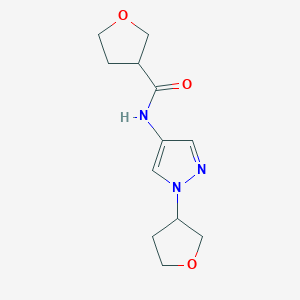
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, also known as THF-Pyrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide works by inhibiting the activity of specific enzymes involved in cell proliferation. Specifically, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide targets the enzyme cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of transcription. By inhibiting CDK9, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can prevent the transcription of genes involved in cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have antioxidant properties, which can be useful in the prevention of oxidative stress-related diseases. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is its specificity in targeting CDK9, which can lead to fewer side effects compared to other cancer treatments. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to be effective in inhibiting the growth of multiple types of cancer cells. However, one limitation of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide. One area of research is the development of more effective methods for administering N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide in vivo, such as the use of nanoparticles or liposomes. Additionally, further research is needed to understand the long-term effects of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide on the body, as well as its potential interactions with other drugs. Finally, research is needed to explore the potential applications of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide in other areas of biomedical research, such as the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can be synthesized using a three-step process. The first step involves the synthesis of 3-hydroxytetrahydrofuran, which is then converted into 3-bromo-tetrahydrofuran. In the second step, 3-bromo-tetrahydrofuran is reacted with 4-amino-1H-pyrazole in the presence of a palladium catalyst to produce N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide. The final step involves purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has shown potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h5-6,9,11H,1-4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXKDQPLFTZJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
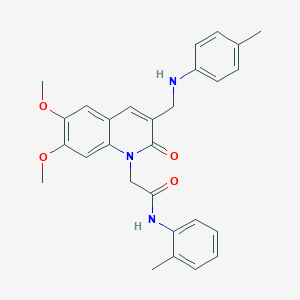
![3-[3-(2-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2786569.png)
![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)


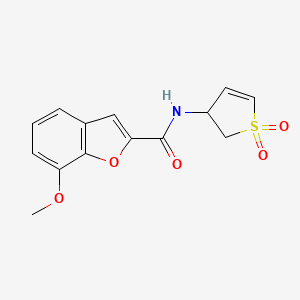
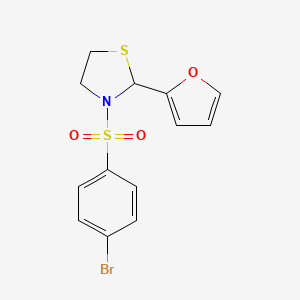
![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
